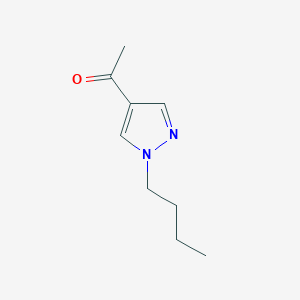
1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Descripción general
Descripción
1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, also known as 3-APMPA, is a novel synthetic compound with potential applications in scientific research. It is a derivative of the pyrrolidine class of compounds, which are known for their wide range of biological activities.
Aplicaciones Científicas De Investigación
Nonlinear Optical Applications
1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one and related compounds have been studied for their potential in nonlinear optical applications. Specifically, heterocyclic "push-pull" chromophores have been synthesized, characterized, and used to create chromophore monolayers. These layers have been analyzed using various techniques, highlighting the influence of chromophore molecular architecture and film growth methods on the film microstructure and optical/electrooptic response (Facchetti et al., 2006).
Molecular Docking and Structural Analysis
Extensive molecular docking and structural analyses have been conducted on compounds related to 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one. For example, a combined experimental and theoretical analysis was performed on a structurally similar compound, emphasizing its molecular structure, vibrational spectra, and HOMO-LUMO analysis. Additionally, the study evaluated the compound's nonlinear optical properties by determining its first and second hyperpolarizabilities, providing insights into its potential electronic and optical applications (ShanaParveen et al., 2016).
Synthesis and Reactivity Studies
The synthesis and reactivity of various compounds closely related to 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one have been extensively studied. These studies have explored the formation of different derivatives and their potential biological activities. For instance, novel synthesis methods have been developed for creating derivatives, leading to the exploration of their antibacterial and antifungal activities (Harano et al., 2007). Another study investigated the chemical transformations of 3-aminopyrrolidin-2-ones, revealing their reactivity with benzaldehyde to yield azomethines and their subsequent transformation into N-substituted 3-aminopyrrolidin-2-ones (Kostyuchenko et al., 2009).
Propiedades
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-3-1-9(2-4-10)7-12(16)15-6-5-11(14)8-15/h1-4,11H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRAZJGUUAUGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467980.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467981.png)

![2-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467983.png)

![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)
![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)
![{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467990.png)
![1-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467993.png)
![({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467995.png)
![({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467997.png)


![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)